1-Benzoyl-4-(3-methylbutanoyl)piperazine
Description
1-Benzoyl-4-(3-methylbutanoyl)piperazine is a piperazine derivative featuring dual acyl substituents: a benzoyl group at the 1-position and a 3-methylbutanoyl group at the 4-position (Fig. 1). Piperazine, a six-membered heterocyclic ring with two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate physicochemical and pharmacokinetic properties . The introduction of acyl groups in this compound likely enhances its metabolic stability compared to alkyl- or aryl-substituted piperazines, as acylated amines are less prone to oxidative dealkylation .
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C16H22N2O2/c1-13(2)12-15(19)17-8-10-18(11-9-17)16(20)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
InChI Key |
ZAJQNBIHOPZFDF-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the piperazine ring critically influence solubility, lipophilicity, and bioavailability. A comparison of key analogues is summarized in Table 1.
Table 1: Structural and Physicochemical Comparison of Piperazine Derivatives
*Estimated based on molecular formula (C₁₇H₂₀N₂O₂).
Key Observations:
- Solubility and pKa: Acylated piperazines like the target compound may exhibit lower aqueous solubility due to increased lipophilicity. In contrast, piperazine derivatives with ethylene spacers (e.g., ) show higher solubility (80 μM) and optimal pKa (6–7), enhancing oral bioavailability .
- Crystallinity: The nitro group in 1-benzoyl-4-(4-nitrophenyl)piperazine promotes dense crystal packing (orthorhombic system, Pna2₁ space group), whereas branched acyl groups in the target compound may disrupt crystallization, favoring amorphous forms .
Metabolic Stability
Piperazine derivatives with alkyl or aryl substituents (e.g., mCPP) are susceptible to oxidative metabolism, including dealkylation or hydroxylation . In contrast, acylated piperazines like this compound are likely metabolized via hydrolysis, yielding benzoic acid and 3-methylbutanoic acid, which are readily excreted. highlights the use of hydroxypropyl methyl cellulose (HPMC) in formulations to stabilize similar acylated piperazines, suggesting inherent metabolic liabilities that require mitigation.
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